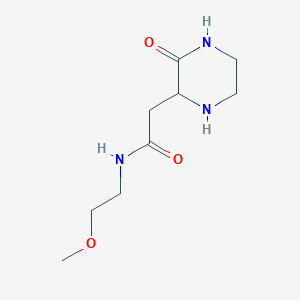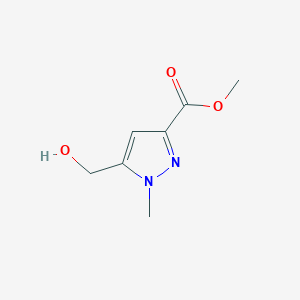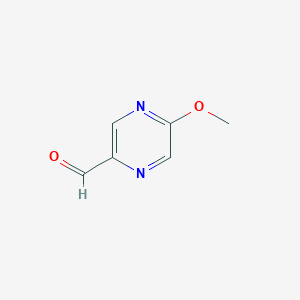![molecular formula C5H7ClN4S B1395920 (Imidazo[2,1-b][1,3,4]tiadiazol-6-ilmetil)amina dihidrocloruro CAS No. 1332530-34-3](/img/structure/B1395920.png)
(Imidazo[2,1-b][1,3,4]tiadiazol-6-ilmetil)amina dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an imidazo-thiadiazole core, which is known for its biological activity and versatility in chemical reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research. It exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a candidate for drug development. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, highlighting its potential as a therapeutic agent.
Industry
In the industrial sector, (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
Target of Action
The primary target of (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride interacts with its target, EGFR, by inhibiting its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation. The compound’s interaction with EGFR has been confirmed through in silico molecular docking .
Biochemical Pathways
The compound affects the EGFR tyrosine kinase inhibitor-sensitive pathway. By inhibiting EGFR, the compound prevents the activation of the PI3K-AKT-mTOR pathway and the RAS-RAF-MEK-ERK pathway . These pathways are involved in cell survival, proliferation, angiogenesis, and other processes. Their inhibition leads to the suppression of these processes, thereby inhibiting tumor growth.
Pharmacokinetics
The compound’s structure, as confirmed by 1h and 13c nmr spectroscopy and esi mass spectrometry , suggests that it may have good bioavailability
Result of Action
The compound has been tested for its in vitro anticancer activity. It exhibited high activity against MCF-7, A549, and Colon-205 cell lines . This suggests that the compound’s action results in the inhibition of cancer cell proliferation.
Análisis Bioquímico
Biochemical Properties
(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and proteases, which are involved in cell signaling and metabolic pathways . The compound binds to the active sites of these enzymes, preventing their normal function and thereby modulating cellular processes. Additionally, (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride interacts with proteins involved in DNA replication and repair, further highlighting its potential as an anticancer agent .
Cellular Effects
The effects of (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride on various types of cells and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride influences cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride exerts its effects through several mechanisms. The compound binds to the active sites of enzymes, such as tyrosine kinases, and inhibits their activity by blocking substrate access . This inhibition leads to downstream effects on cell signaling pathways and gene expression. Additionally, (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride can induce conformational changes in proteins, affecting their stability and function . The compound also interacts with DNA, leading to the formation of DNA adducts and inhibition of DNA replication and repair .
Temporal Effects in Laboratory Settings
The effects of (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride change over time in laboratory settings. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to reduced efficacy . In in vitro studies, the effects of the compound on cellular function are typically observed within hours of treatment, with long-term effects becoming apparent after several days . In in vivo studies, the compound’s stability and degradation can influence its long-term effects on cellular function and overall efficacy .
Dosage Effects in Animal Models
The effects of (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these adverse effects varies depending on the animal model and the route of administration. It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride is involved in several metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its overall efficacy and toxicity, making it essential to understand its metabolic pathways in detail .
Transport and Distribution
The transport and distribution of (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported into cells via specific transporters, where it accumulates in certain cellular compartments . Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic efficacy and minimizing off-target effects .
Subcellular Localization
The subcellular localization of (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride plays a significant role in its activity and function. The compound can localize to various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles . The subcellular localization of (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride can influence its interactions with biomolecules and its overall efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate thiosemicarbazides with α-haloketones under acidic conditions to form the imidazo-thiadiazole ring system
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazo-thiadiazole ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo-thiadiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated derivatives of the compound can be used as intermediates for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Propiedades
Número CAS |
1332530-34-3 |
|---|---|
Fórmula molecular |
C5H7ClN4S |
Peso molecular |
190.66 g/mol |
Nombre IUPAC |
imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C5H6N4S.ClH/c6-1-4-2-9-5(8-4)10-3-7-9;/h2-3H,1,6H2;1H |
Clave InChI |
LEGLWCPMQOTCOB-UHFFFAOYSA-N |
SMILES |
C1=C(N=C2N1N=CS2)CN.Cl.Cl |
SMILES canónico |
C1=C(N=C2N1N=CS2)CN.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl(([5-(3-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1395843.png)
![1H-Pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1395845.png)
![7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1395846.png)



![3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1395852.png)




